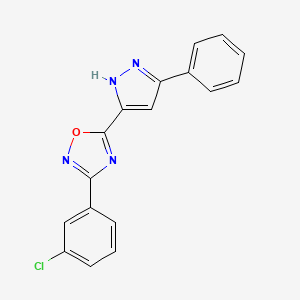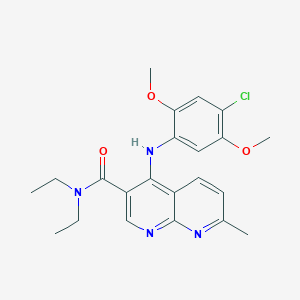
3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal properties. However, further research is required to fully understand the extent of its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole in lab experiments is its potential to be used as a fluorescent probe in biological imaging. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to determine its effectiveness in certain applications.
Direcciones Futuras
There are several future directions that can be explored in the research of 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. Some of these include:
1. Further investigation into its mechanism of action to fully understand its potential applications.
2. Exploration of its potential use as a therapeutic agent for cancer and other diseases.
3. Development of new synthesis methods to improve the yield and purity of the compound.
4. Investigation into its potential use as a fluorescent probe in biological imaging.
5. Study of its potential application in the field of agriculture as a pesticide or herbicide.
Conclusion:
In conclusion, 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the extent of its potential applications.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves the reaction of 3-chlorobenzaldehyde, hydrazine hydrate, and phenylhydrazine with ethyl acetoacetate in the presence of glacial acetic acid and sodium acetate. This reaction yields the desired product, which can be purified using recrystallization.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-bacterial, anti-cancer, and anti-fungal properties. This compound has also been explored for its potential use as a fluorescent probe in biological imaging.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O/c18-13-8-4-7-12(9-13)16-19-17(23-22-16)15-10-14(20-21-15)11-5-2-1-3-6-11/h1-10H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRCJUANAKKLDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2399934.png)
![Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2399935.png)
![2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399938.png)
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)propanehydrazide](/img/structure/B2399939.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2399940.png)
![3-(3-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2399943.png)


![N-(2-ethoxyphenyl)-4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carboxamide oxalate](/img/structure/B2399949.png)



![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399953.png)
